REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[H][H]>C(O)(=O)C.[Pt]=O>[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][CH2:7]2
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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NC1=C2C=CN=CC2=CC=C1
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Name
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|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
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|
Quantity
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2 g
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Type
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catalyst
|
Smiles
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[Pt]=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration
|
Type
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CUSTOM
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Details
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the filtrate was evaporated to a small volume under reduced pressure
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Type
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CUSTOM
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Details
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Residual solvent was removed by co-evaporation with water
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Type
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CUSTOM
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Details
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isopropyl alcohol, and the resulting solid was recrystallized from isopropyl alcohol
|
Name
|
|
Type
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product
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Smiles
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NC1=C2CCNCC2=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |